molecular formula C15H12BrFO3 B2536407 2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 340216-53-7

2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No.: B2536407
CAS No.: 340216-53-7
M. Wt: 339.16
InChI Key: HOJKCMSFXVYCSN-UHFFFAOYSA-N
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Description

2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H12BrFO3. This compound is characterized by the presence of a bromine atom, a fluorobenzyl group, a methoxy group, and an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzaldehyde and 4-fluorobenzyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Procedure: The 2-bromo-5-methoxybenzaldehyde is reacted with 4-fluorobenzyl bromide under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Palladium catalysts and organoboron reagents are commonly used in the Suzuki-Miyaura coupling reaction.

Major Products Formed

    Oxidation: 2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid.

    Reduction: 2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and fluorobenzyl groups may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluoro-1-methoxybenzene: Similar structure but lacks the aldehyde group.

    2-Bromo-4-fluorobenzyl alcohol: Similar structure but has an alcohol group instead of an aldehyde.

    2-Bromo-4-fluorobenzaldehyde: Similar structure but lacks the methoxy and benzyl groups.

Properties

IUPAC Name

2-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO3/c1-19-14-6-11(8-18)13(16)7-15(14)20-9-10-2-4-12(17)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJKCMSFXVYCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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